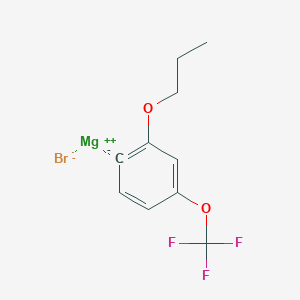
(2-n-Propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-n-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a specialized organomagnesium compound. It is commonly used as a Grignard reagent in organic synthesis, facilitating the formation of carbon-carbon bonds. This compound is particularly valuable in the synthesis of complex molecules due to its reactivity and selectivity.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (2-n-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide typically involves the reaction of (2-n-propyloxy-4-(trifluoromethoxy)phenyl)bromide with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally maintained at room temperature or slightly elevated.
Solvent: THF is used as the solvent due to its ability to stabilize the Grignard reagent.
Reaction Time: The reaction is usually complete within a few hours.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control.
Continuous flow systems: To ensure consistent quality and yield.
Purification steps: Including filtration and distillation to remove impurities and unreacted starting materials.
化学反応の分析
Types of Reactions
(2-n-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: THF or diethyl ether are typically used.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Substituted Aromatics: Resulting from substitution reactions.
Coupled Products: Formed in cross-coupling reactions.
科学的研究の応用
(2-n-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-n-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center attacks electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups in aldehydes, ketones, and esters, and the pathways involve nucleophilic addition and substitution reactions.
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethoxy)phenylmagnesium bromide
- 4-Fluorophenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
Uniqueness
(2-n-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide is unique due to the presence of both the n-propyloxy and trifluoromethoxy groups. These functional groups impart distinct reactivity and selectivity, making it a valuable reagent in organic synthesis. The trifluoromethoxy group, in particular, enhances the compound’s stability and reactivity compared to other similar Grignard reagents.
特性
分子式 |
C10H10BrF3MgO2 |
|---|---|
分子量 |
323.39 g/mol |
IUPAC名 |
magnesium;1-propoxy-3-(trifluoromethoxy)benzene-6-ide;bromide |
InChI |
InChI=1S/C10H10F3O2.BrH.Mg/c1-2-6-14-8-4-3-5-9(7-8)15-10(11,12)13;;/h3,5,7H,2,6H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
DGOPPAINQYUXQL-UHFFFAOYSA-M |
正規SMILES |
CCCOC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



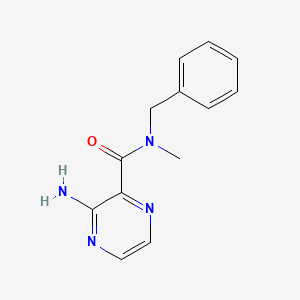
![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14895313.png)
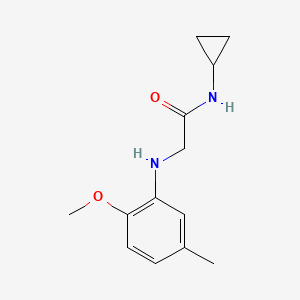
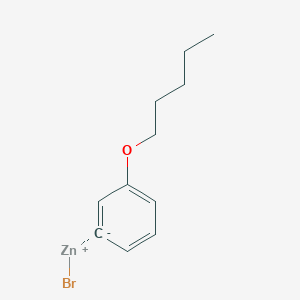

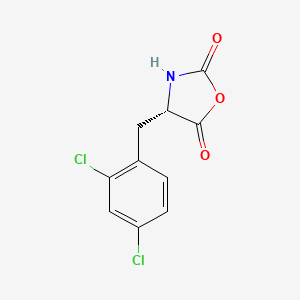
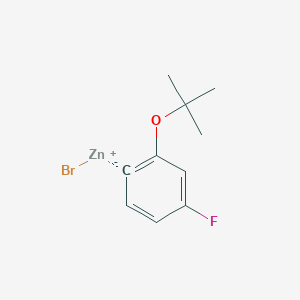

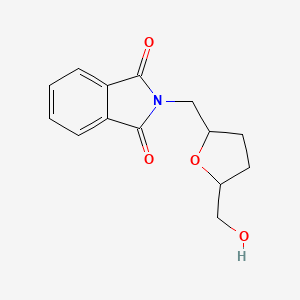
![6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine](/img/structure/B14895353.png)
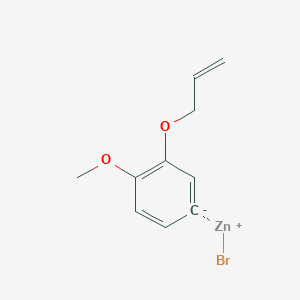
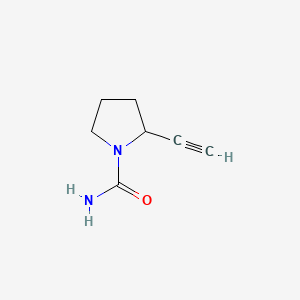
![Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]Decane-2-carboxylate](/img/structure/B14895370.png)
